molecular formula C3H3NO B020620 Oxazole CAS No. 288-42-6

Oxazole

Cat. No. B020620
CAS RN: 288-42-6
M. Wt: 69.06 g/mol
InChI Key: ZCQWOFVYLHDMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Several innovative methods for the synthesis of oxazoles have been developed, emphasizing rapid synthesis, green chemistry, and efficiency. For instance, a rapid flow synthesis technique allows for the stereospecific formation of oxazolines at room temperature, which can then be oxidized to oxazoles using manganese dioxide under flow conditions (Glöckner et al., 2015). Similarly, iodine-catalyzed C-O bond formation and dehydrogenation processes have been utilized to selectively produce oxazoles from β-acylamino ketones (Gao et al., 2015). Green synthetic methods, such as microwave techniques and the use of ionic liquids, have also been highlighted for minimizing hazardous chemicals while enhancing yields and reaction performance (Joshi & Choudhary, 2022).

Molecular Structure Analysis

The molecular structure of oxazoles is characterized by the presence of nitrogen and oxygen atoms in a five-membered ring, which significantly influences its chemical reactivity and biological activity. The heteroatomic composition enables oxazoles to easily bind with a wide spectrum of receptors and enzymes through non-covalent interactions, making them a focal point for the synthesis of diverse derivatives with varying biological activities (Zheng, Liu, & Zhang, 2020).

Chemical Reactions and Properties

Oxazoles undergo various chemical reactions, including oxidation, cyclization, and functionalization, to yield a multitude of derivatives with potential biological and pharmacological applications. Techniques such as silver-catalyzed oxidative decarboxylation-cyclization have been developed for constructing oxazole rings, showcasing the versatility and reactivity of oxazoles (Ma et al., 2015).

Scientific Research Applications

1. Medicinal Chemistry Oxazole and its derivatives are known to have a wide range of biological activities, making them significant in medicinal chemistry . They are present in various biological activities due to their ability to bind with a widespread spectrum of receptors and enzymes easily in biological systems .

2. Drug Design and Development Oxazole-based compounds have been found to possess antimicrobial, antiviral, anti-inflammatory, and anticancer properties, making them suitable for drug design and development . They are a part of a large number of drugs and biologically relevant molecules .

3. Synthesis of New Chemical Entities The utility of Oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The synthesis of Oxazole-based drugs is still an active field in medicinal research and development industries .

4. Agriculture Oxazole and its derivatives are also used in the agriculture field . They are evaluated for a variety of biological functions .

5. Antibacterial and Antiviral Medications Oxazole serves as the structural basis for several drugs, including linezolid , an antibiotic used to treat certain bacterial infections, and raltegravir , an antiretroviral drug used in the treatment of HIV .

6. Polymerization and Organic Synthesis Nickel(II) complexes having oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene . 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling . Besides this, there are several benzoxazole derivatives showcasing various applications in organic synthesis .

7. Antidiabetic and Antiobesity Medications Oxazole derivatives have been found to possess antidiabetic and antiobesity properties . For instance, aleglitazar, an antidiabetic medication, contains an oxazole moiety .

8. Platelets Aggregation Inhibitor Ditazole, a platelets aggregation inhibitor, is another medication that contains an oxazole ring .

9. Tyrosine Kinase Inhibitor Mubritinib, a tyrosine kinase inhibitor used in cancer treatment, also contains an oxazole ring .

10. COX-2 Inhibitor Oxaprozin, a COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID), contains an oxazole ring .

11. Catalysts in Polymerization Nickel(II) complexes having an oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .

12. Ligands in Suzuki–Miyaura Cross-Coupling 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .

Safety And Hazards

Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Despite the significant achievements in the synthesis and applications of oxazole, certain challenges remain . Advances in synthetic methods, including the development of more efficient, environmentally friendly processes, are expected to overcome current limitations . Furthermore, the discovery of new bioactive oxazole derivatives continues to broaden the scope of potential applications in drug design .

properties

IUPAC Name

1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO/c1-2-5-3-4-1/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWOFVYLHDMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182983
Record name Oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

69.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole

CAS RN

288-42-6
Record name Oxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJZ20I1LPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An alternative synthetic route to oxazole tailpiece is shown in Reaction Scheme 24. Carboxylic acid (106) is condensed with 2-bromo-3-oxopentanoate (preferably methyl ester) (107) to give ketoester (108). The latter is converted to an intermediate enamine (109) by treatment with anhydrous ammonium acetate. Subsequent cyclization of compound (109) in acetic acid in the presence of anhydrous ammonium acetate gives compound (110). The use of anhydrous ammonium acetate obtained by azeotropic evaporation with ethanol eliminates water in the reaction, which causes decarboxylation of compound (110). Additionally, some of the water liberated in the reaction is removed at the enamine stage. These modifications along with a simplified isolation procedure lead to higher yields of oxazole (110).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of cupric bromide (2.27 g, 10.2 mmol) in 15 mL of ethyl acetate under argon at room temperature was added 1,8-diazabicyclo-[5.4.0]undec-7-ene (3.04 mL, 20.3 mmol). The mixture was stirred at room temperature for 30 minutes, at which time a solution of oxazoline D (2.63 g, 4.84 mmol) in 15 mL of chloroform was added. The mixture was stirred at room temperature for 17 hours and another batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The mixture was stirred at room temperature for 6 hours and cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 19 hours, at which time again cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) were added. The mixture was stirred at room temperature for 6 hours and a last batch of cupric bromide (2.27 g, 10.2 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (1.52 mL, 10.2 mmol) was added. The reaction mixture was stirred at room temperature for 17 hours and then poured into a mixture of 400 mL of ethyl acetate and 360 mL of a solution of 1:1 concentrated ammonium hydroxide solution and saturated ammonium chloride solution. The aqueous layer was separated and extracted with ethyl acetate (2×400 mL). The combined ethyl acetate extracts were dried (magnesium sulfate), filtered and concentrated in vacuo. Purification was effected by flash chromatography on 240 g of Merck silica gel 60 using 15% acetone in toluene as eluant to give 0.77 g (29%) of oxazole E and 0.43 g (16%) of recovered oxazoline D.
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
3.04 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Six
Quantity
1.52 mL
Type
reactant
Reaction Step Six
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Seven
Quantity
1.52 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
cupric bromide
Quantity
2.27 g
Type
reactant
Reaction Step Eight
Quantity
1.52 mL
Type
reactant
Reaction Step Eight
Yield
29%
Yield
16%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole
Reactant of Route 2
Oxazole
Reactant of Route 3
Oxazole
Reactant of Route 4
Oxazole
Reactant of Route 5
Oxazole

Citations

For This Compound
80,900
Citations
HZ Zhang, ZL Zhao, CH Zhou - European journal of medicinal chemistry, 2018 - Elsevier
… the recent advances towards oxazole-based compounds as … situation in the developments of oxazole-based compounds. … developments of oxazole-based derivatives including oxazole, …
Number of citations: 294 www.sciencedirect.com
IJ Turchi - Industrial & Engineering Chemistry Product Research …, 1981 - ACS Publications
… Oxazole and its derivatives are an important class of heterocyclic compounds.This review covers the recent literature of oxazole … Also described are reactions in which the oxazole …
Number of citations: 104 pubs.acs.org
VSC Yeh - Tetrahedron, 2004 - Elsevier
… Many new oxazole formation methodologies have been … of natural products that contain oxazole moieties as part of their … feature novel and unique oxazole construction methodologies. …
Number of citations: 357 www.sciencedirect.com
K Neha, F Ali, K Haider, S Khasimbi… - Synthetic …, 2021 - Taylor & Francis
… of a chemical moiety, oxazole. Oxazole is a vital heterocycle moiety, devouring effective healing action with three loci for substitution. Oxazole nucleus comprises one pyridine type …
Number of citations: 14 www.tandfonline.com
R Robinson - Journal of the Chemical Society, Transactions, 1909 - pubs.rsc.org
… In common with the other oxazole derivatives described in this paper, this substance is readily soluble in most organic solvents, but sparingly so in boiling water or cold light petroleum : …
Number of citations: 165 pubs.rsc.org
P Wipf, Y Aoyama, TE Benedum - Organic letters, 2004 - ACS Publications
… Milder protocols for cyclodehydration and oxazole ring synthesis have recently become available. In addition, alternatives to the cyclodehydration of hydroxy- or ketoamides such …
Number of citations: 148 pubs.acs.org
S Kakkar, B Narasimhan - BMC chemistry, 2019 - bmcchem.biomedcentral.com
… Oxazole is an … oxazole derivatives and screen them for their various biological activities. The present review article aims to review the work reported on therapeutic potentials of oxazole …
Number of citations: 149 bmcchem.biomedcentral.com
X Zheng, W Liu, D Zhang - Molecules, 2020 - mdpi.com
… to prepare oxazole-based medicinal compounds. In this review, we summarize the recent advances of the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole …
Number of citations: 50 www.mdpi.com
Z Jin - Natural product reports, 2006 - pubs.rsc.org
… Over the past two decades, a number of unprecedented oxazole-containing natural products … total syntheses of oxazole-containing natural products including mono-oxazole, bisoxazole, …
Number of citations: 296 pubs.rsc.org
JP Weyrauch, ASK Hashmi, A Schuster… - … A European Journal, 2010 - Wiley Online Library
The substrate scope, the mechanistic aspects of the gold‐catalyzed oxazole synthesis, and substrates with different aliphatic, aromatic, and functional groups in the side chain were …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.